Chemical structure of 2,4-diphenylbutyric acid vs 4-phenylbutyric acid
Chemical structure of 2,4-diphenylbutyric acid vs 4-phenylbutyric acid
The following technical guide provides an in-depth comparative analysis of 4-Phenylbutyric Acid (4-PBA) and its structural analog 2,4-Diphenylbutyric Acid (2,4-DPBA) . This analysis focuses on their chemical synthesis, physicochemical properties, and the critical impact of alpha-substitution on metabolic stability and pharmacokinetics.[1]
Executive Summary & Structural Topology
This guide contrasts two chemically related but functionally distinct scaffolds. 4-Phenylbutyric Acid (4-PBA) is a clinically approved therapeutic (Buphenyl) acting as a chemical chaperone, HDAC inhibitor, and ammonia scavenger. 2,4-Diphenylbutyric Acid (2,4-DPBA) is a bulky, lipophilic analog primarily utilized as a stereochemical probe in natural product chemistry (specifically proanthocyanidin degradation) and as a tool compound for studying metabolic blockade.[1]
The core distinction lies at the C2 (alpha) position :
-
4-PBA: Unsubstituted alpha-carbon allows for rapid mitochondrial
-oxidation.[1] -
2,4-DPBA: Phenyl substitution at the alpha-carbon creates steric hindrance, significantly altering metabolic processing and lipophilicity.[1]
Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
| Feature | 4-Phenylbutyric Acid (4-PBA) | 2,4-Diphenylbutyric Acid (2,4-DPBA) |
| CAS Registry | 1821-12-1 | 55302-67-1 (Generic) / 26266-56-8 (R-isomer) |
| Formula | ||
| MW | 164.20 g/mol | 240.30 g/mol |
| Topology | Linear, flexible chain | Branched, sterically crowded |
| Chirality | Achiral | Chiral at C2 (R/S enantiomers) |
| LogP (Est.) | 2.4 (Moderate Lipophilicity) | ~4.1 (High Lipophilicity) |
| pKa | 4.76 | ~4.5 (Inductive effect of phenyl ring) |
| Primary Utility | Urea Cycle Disorders, HDAC Inhibition | Stereochemical Probe, Metabolic Stability Tool |
Synthetic Pathways
The synthesis of these two compounds illustrates two fundamental strategies in organic chemistry: Friedel-Crafts Acylation (for linear chains) vs. Enolate Alkylation (for branched chains).
A. Synthesis of 4-Phenylbutyric Acid (4-PBA)
The industrial synthesis relies on the succinoylation of benzene followed by reduction.
Protocol:
-
Acylation: Benzene is reacted with succinic anhydride in the presence of Aluminum Chloride (
) to form 3-benzoylpropionic acid. -
Reduction: The ketone group is reduced to a methylene group via the Clemmensen reduction (
) or Wolff-Kishner reduction ( ).[1]
B. Synthesis of 2,4-Diphenylbutyric Acid (2,4-DPBA)
The introduction of the phenyl group at the C2 position requires the generation of a nucleophilic enolate.
Protocol:
-
Starting Material: Phenylacetic acid ethyl ester.[1]
-
Enolization: Treatment with a strong base like Lithium Diisopropylamide (LDA) at -78°C in THF generates the alpha-enolate.[1]
-
Alkylation: Addition of (2-bromoethyl)benzene (Phenethyl bromide) allows for
attack by the enolate. -
Hydrolysis: The resulting ester is hydrolyzed (LiOH/MeOH) to yield the free acid.
Figure 1: Divergent synthetic pathways.[1] 4-PBA utilizes electrophilic aromatic substitution, while 2,4-DPBA utilizes nucleophilic alpha-alkylation.[1]
Mechanistic Divergence: Metabolic Stability & Bioactivity
The most critical scientific distinction between these molecules is their fate within the mitochondria. This difference dictates their pharmacological use.
A. 4-PBA: The "Prodrug" Mechanism
4-PBA is not just an active agent; it is a prodrug for Phenylacetate .[1]
-
Pathway: Upon entry into the mitochondria, 4-PBA is converted to Phenylbutyryl-CoA.[1]
-
-Oxidation: It undergoes one cycle of
-oxidation (dehydrogenation, hydration, oxidation, thiolysis) to lose two carbons, forming Phenylacetyl-CoA.[1] -
Ammonia Scavenging: Phenylacetyl-CoA conjugates with Glutamine to form Phenylacetylglutamine , which is excreted in urine, effectively removing nitrogen.[1]
B. 2,4-DPBA: The "Metabolic Blockade"
The addition of a phenyl group at C2 (alpha position) creates a "metabolic block."
-
Steric Hindrance: The bulky phenyl group prevents the Acyl-CoA Dehydrogenase enzyme from effectively binding and introducing the
- double bond necessary for -oxidation.[1] -
Consequence: 2,4-DPBA cannot be effectively shortened to phenylacetic acid.[1] It remains intact longer in circulation, making it a poor ammonia scavenger but potentially a more stable scaffold for target engagement (e.g., HDAC inhibition) if the binding pocket can accommodate the bulk.[1]
Figure 2: Metabolic divergence.[1] 4-PBA undergoes beta-oxidation to function as an ammonia scavenger, while 2,4-DPBA resists this degradation due to alpha-substitution.[1]
Experimental Protocols
Protocol A: Determination of Absolute Configuration via 2,4-DPBA
Researchers often isolate 2,4-DPBA as a degradation product of Procyanidins (e.g., Procyanidin B2) to determine stereochemistry.[1]
-
Degradation: Treat the purified procyanidin (20 mg) with alkaline hydrogen peroxide or perform oxidative degradation using
. -
Extraction: Acidify the reaction mixture to pH 2.0 with 1N HCl and extract with Ethyl Acetate (3 x 10 mL).
-
Methylation: Treat the dried extract with Diazomethane (
) or to form the methyl ester for GC-MS analysis.[1] -
Chiral Analysis: Inject onto a Chiralcel OD-H column.[1] Compare retention time with synthesized (R)- and (S)-2,4-diphenylbutyric acid standards.
-
(R)-Enantiomer indicates 4
linkage in the parent procyanidin.
-
Protocol B: HDAC Inhibition Assay (General)
To compare the potency of 4-PBA vs. 2,4-DPBA:
-
Reagents: Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), HeLa nuclear extract (source of HDACs).[1]
-
Incubation: Incubate 50
L of nuclear extract with varying concentrations (1 M - 10 mM) of 4-PBA or 2,4-DPBA for 30 mins at 37°C. -
Activation: Add substrate and incubate for 30 mins.
-
Development: Add developer solution (Trypsin/TSA) to release the fluorophore.
-
Readout: Measure fluorescence at Ex/Em 360/460 nm.
References
-
PubChem. (2023). 4-Phenylbutyric Acid Compound Summary. National Library of Medicine. [Link]
-
Kozikowski, A. P., et al. (2000).[1][2] Studies in Polyphenol Chemistry and Bioactivity.[1][3][4][5][2][6] 2. Establishment of Interflavan Linkage Regio- and Stereochemistry by Oxidative Degradation of an O-Alkylated Derivative of Procyanidin B2 to (R)-(-)-2,4-Diphenylbutyric Acid. Journal of Organic Chemistry. [Link]
-
Iannitti, T., & Palmieri, B. (2011).[1] Clinical and experimental applications of sodium phenylbutyrate. Drugs in R&D. [Link]
Sources
- 1. CAS 5465-28-1: 2-Ethyl-2-phenylbutyric acid | CymitQuimica [cymitquimica.com]
- 2. Inhibitory Activity of Synthesized Acetylated Procyanidin B1 Analogs against HeLa S3 Cells Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. procyanidin B2, 29106-49-8 [thegoodscentscompany.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
